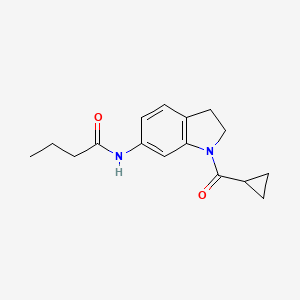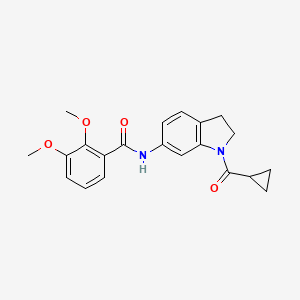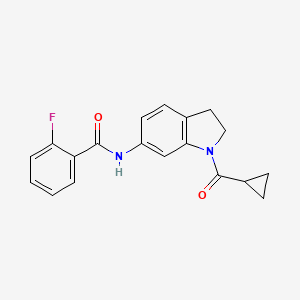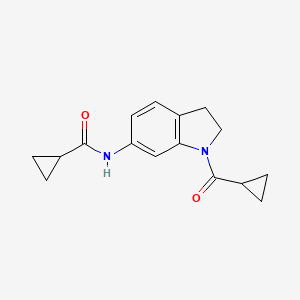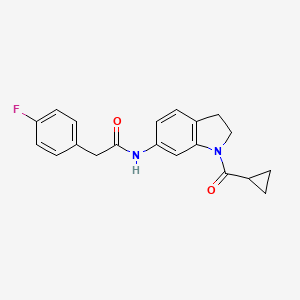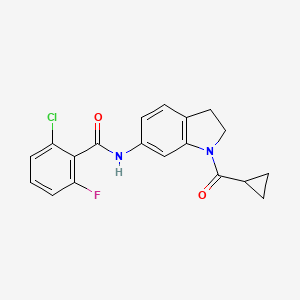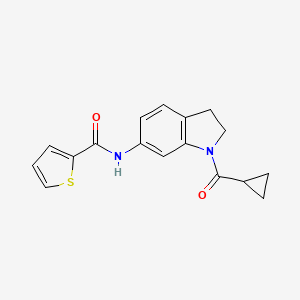
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide (CIMA) is a novel small molecule that has become increasingly popular in scientific research due to its unique properties. CIMA is an indole-based compound that has been used in various applications, including drug discovery, drug delivery, and cancer research. CIMA has been found to be a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CIMA is also known to have a low toxicity profile, which makes it an attractive candidate for drug development.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been used in various scientific research applications, including drug discovery, drug delivery, and cancer research. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be a potent inhibitor of protein kinase C (PKC), and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been used in the development of novel drug delivery systems, as it is capable of crossing cell membranes and delivering drugs to specific sites in the body.
作用機序
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is an indole-based compound that acts as an inhibitor of protein kinase C (PKC). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition of PKC leads to the inhibition of downstream signaling pathways, resulting in a variety of biological effects.
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to possess a wide range of biochemical and physiological effects. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been shown to possess anti-oxidant and anti-apoptotic properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has also been found to be effective in the treatment of diabetes, obesity, and cardiovascular diseases.
実験室実験の利点と制限
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has several advantages for laboratory experiments. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is a potent inhibitor of protein kinase C (PKC) and has been shown to possess a wide range of biological activities, making it an ideal candidate for drug development. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is also known to have a low toxicity profile, making it an attractive candidate for laboratory experiments. Furthermore, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is relatively easy to synthesize, making it a cost-effective option for laboratory experiments.
However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide also has several limitations. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be unstable in solution, making it difficult to use in certain experiments. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide is not soluble in water, making it difficult to use in certain experiments. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been found to be susceptible to oxidation, making it difficult to use in certain experiments.
将来の方向性
The potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development is promising. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide has been shown to possess a wide range of biological activities and has been found to be effective in the treatment of various diseases. Further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug development, including studies on its pharmacokinetics, pharmacodynamics, and toxicity. Additionally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for drug delivery, including studies on its ability to cross cell membranes and deliver drugs to specific sites in the body. Finally, further research is needed to explore the potential of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide for cancer research, including studies on its ability to inhibit cancer cell growth and metastasis.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the use of organic reagents and catalysts to form N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Biocatalysis involves the use of enzymes to catalyze the reaction of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors. Enzymatic synthesis involves the use of enzymes to catalyze the formation of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-methoxyacetamide from its precursors.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-5-4-10-6-7-17(13(10)8-12)15(19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISASLGFZKVADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)

